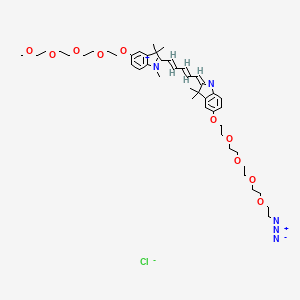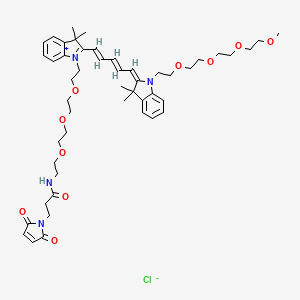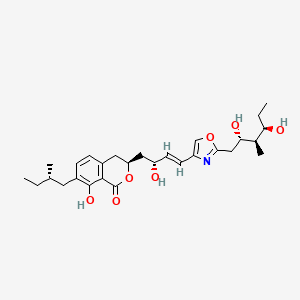
PRMT5-IN-4b14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PRMT5-IN-4b14 is a potent PRMT5 inhibitor which exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells.
Aplicaciones Científicas De Investigación
PRMT5-IN-4b14 in Cancer Research
PRMT5-IN-4b14, identified as a compound with an IC50 of 2.71 μM, shows high selectivity and exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells. It has been observed to induce significant cell cycle arrest and apoptosis, along with reducing cellular symmetric arginine dimethylation levels of the SmD3 protein. These effects suggest a strong potential for PRMT5-IN-4b14 in therapeutic applications, particularly in cancer treatment. The contributions of hydrophobic interactions, π-π stacking, and cation-π actions to the overall binding affinity of PRMT5-IN-4b14 indicate its biochemical potency and specificity (Zhu et al., 2018).
PRMT5 as a Therapeutic Target
Protein arginine methyltransferase 5 (PRMT5) is involved in various cellular processes like RNA processing, signal transduction, and transcriptional regulation. PRMT5 is considered a promising therapeutic target for several types of cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma. The potent and selective inhibition of PRMT5, which has been demonstrated by compounds like PRMT5-IN-4b14, shows significant promise in cancer therapy. This includes its role in inhibiting PRMT5 enzymatic activity both in vitro and in cells, leading to potent antitumor activity (Bonday et al., 2018).
PRMT5 in Hematological Malignancies and DNA Repair
The inhibitor PRMT5-IN-4b14 and related compounds have been shown to have a significant impact on hematological malignancies. Studies have revealed that targeting PRMT5 activity can inhibit the malignancy of hepatocellular carcinoma by promoting the transcription of HNF4α, highlighting the potential of PRMT5-IN-4b14 in treating liver cancer stem cells (LCSCs) and hepatocellular carcinoma (HCC). Additionally, PRMT5 has been recognized for its role in DNA repair, specifically in controlling the alternative splicing of histone-modifying enzymes, which are critical for maintaining genomic integrity and cellular homeostasis (Zheng et al., 2019) (Hamard et al., 2018).
PRMT5 and Splicing Regulation
Research has identified PRMT5 as a crucial factor in splicing regulation, further emphasizing its role in maintaining cellular processes and its potential as a therapeutic target. The ability of PRMT5 to modulate splicing for genome integrity and preserve proteostasis in hematopoietic stem cells underscores its importance in cellular functioning and potential in cancer therapy. The regulatory effect of PRMT5 on DNA repair pathways, particularly interstrand crosslink repair and homologous recombination, highlights its role in safeguarding genomic stability, making it a promising target for therapeutic intervention (Tan et al., 2019).
Propiedades
Nombre del producto |
PRMT5-IN-4b14 |
|---|---|
Fórmula molecular |
C19H18BrN3O |
Peso molecular |
384.28 |
Nombre IUPAC |
N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide |
InChI |
InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24) |
Clave InChI |
RFPVZTZIBYRPGW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PRMT5 IN-4b14; PRMT5-IN 4b14; PRMT5-IN-4b14; PRMT5 IN 4b14 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
